molecular formula C8H6N2O2S B8774160 Methyl thieno[3,2-d]pyrimidine-7-carboxylate

Methyl thieno[3,2-d]pyrimidine-7-carboxylate

Cat. No. B8774160
M. Wt: 194.21 g/mol
InChI Key: ITHGCSUEMDGXII-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

Ammonium hydroxide (concentrated, 2 mL) was added to a solution of thieno[3,2-d]pyrimidine-7-carboxylic acid methyl ester (40 mg) in 1,4-dioxane (2 mL) and the resulting mixture was heated in a sealed tube at 100° C. overnight. The reaction mixture was then cooled and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (DCM/MeOH, 95/5) to give 12 mg of thieno[3,2-d]pyrimidine-7-carboxylic acid amide as a light brown solid. MS=180 [M+H]+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].C[O:4][C:5]([C:7]1[C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[S:9][CH:8]=1)=O>O1CCOCC1>[N:12]1[C:11]2[C:7]([C:5]([NH2:2])=[O:4])=[CH:8][S:9][C:10]=2[CH:15]=[N:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mg
Type
reactant
Smiles
COC(=O)C1=CSC2=C1N=CN=C2
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH, 95/5)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1C(=CS2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.